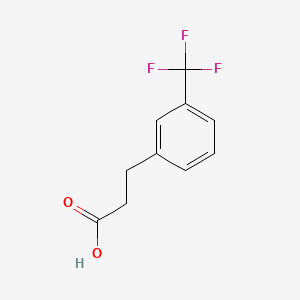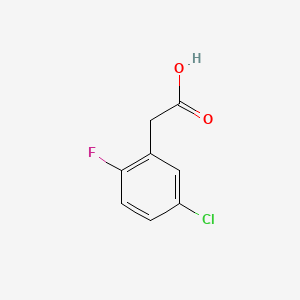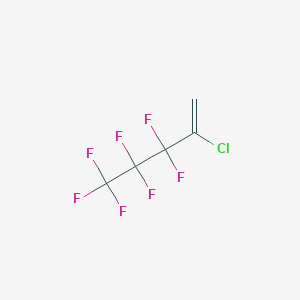
3-(3-Trifluoromethylphenyl)propionic acid
Vue d'ensemble
Description
3-(3-Trifluoromethylphenyl)propionic acid is a chemical compound used in the synthesis of Cinacalcet . It also participates in the boron-catalyzed N-alkylation of amines of carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been reported that the compound is used in the synthesis of Cinacalcet . The synthesis process involves the boron-catalyzed N-alkylation of amines of carboxylic acids .Molecular Structure Analysis
The molecular formula of this compound is C10H9F3O2 . Its molecular weight is 218.18 .Chemical Reactions Analysis
This compound participates in the boron-catalyzed N-alkylation of amines of carboxylic acids . This reaction is part of its role in the synthesis of Cinacalcet .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 218.18 .Applications De Recherche Scientifique
Reactive Extraction of Carboxylic Acids
3-(3-Trifluoromethylphenyl)propionic acid, as a type of carboxylic acid, has relevance in the field of reactive extraction. A study by Keshav et al. (2009) explored the reactive extraction of propionic acid using binary extractants in various diluents. This research is pertinent for the recovery of carboxylic acids like this compound from aqueous waste streams and fermentation broth, which is of interest for chemical industries (Keshav, Wasewar, Chand, & Uslu, 2009).
Chemistry of Tris-3-(1-Aziridino)propionates
Research by Roesler and Danielmeier (2004) provides an overview of tris-3-(1-aziridino)propionate chemistry and its uses, which may include derivatives or analogs of this compound. These compounds have applications in adhesives, coatings, photographic film coatings, inks, and fabric coatings (Roesler & Danielmeier, 2004).
Derivatives of Substituted 3-Trichlorogermylpropionic Acid
A study by Hans et al. (2002) examined the derivatives of substituted 3-trichlorogermylpropionic acid. These derivatives, which may include structural analogs of this compound, were found to have four-coordinate geometries around central atoms and form dimeric pairs through hydrogen-bonding interactions. This indicates potential applications in materials science and crystallography (Hans, Parvez, Mahboob, Imtiaz-ud-Din, Mazhar, & Ali, 2002).
Use in PBS Bionanocomposites
Totaro et al. (2017) researched the chain extender effect of 3-(4-hydroxyphenyl)propionic acid/layered double hydroxide in PBS bionanocomposites. Although this study focuses on a closely related compound, it highlights the potential of propionic acid derivatives in enhancing the mechanical properties of bionanocomposites, which could extend to this compound (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Optimization of Reactive Extraction with Ionic Liquids
Ayan et al. (2020) investigated the optimization of the reactive extraction of propionic acid with ionic liquids, which may be relevant for the extraction and purification of this compound. Their findings can contribute to more efficient extraction processes in chemical industries (Ayan, Baylan, & Çehreli, 2020).
Electronic and Vibrational Structure Analysis
Pallavi and Tonannavar (2020) conducted a study on the zwitterion model for the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid. This research, focusing on a structurally similar compound, may provide insights into the electronic and vibrational properties of this compound, relevant for material science and spectroscopy applications (Pallavi & Tonannavar, 2020).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(3-Trifluoromethylphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the synthesis of cinacalcet. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids . This interaction is crucial for the formation of cinacalcet, which is used to manage calcium levels in patients with chronic kidney disease . Additionally, this compound is used as a substrate in enzyme-catalyzed reactions, highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of CD8+ T cells, enhancing their immune response . This modulation of immune cells can have significant implications for cancer treatment and other immune-related conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in the boron-catalyzed N-alkylation of amines of carboxylic acids, which is essential for the synthesis of cinacalcet . This reaction involves the binding of this compound to specific enzymes, leading to the formation of the desired product. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 35°C and a boiling point of 149°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance immune responses and improve the efficacy of chemotherapy . At higher doses, it can exhibit toxic effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids, which are crucial for its role in the synthesis of cinacalcet . Additionally, it can influence metabolic flux and metabolite levels, further emphasizing its importance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is essential for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects at the molecular level .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJJMIWCCJIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380617 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
585-50-2 | |
| Record name | 3-(3-Trifluoromethylphenyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinacalcet (M5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Trifluoromethylphenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-(TRIFLUOROMETHYL)HYDROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U44XHH79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(3-Trifluoromethylphenyl)propionic acid in the synthesis of Cinacalcet?
A1: this compound serves as a crucial starting material in the synthesis of Cinacalcet []. The described method utilizes a one-step reductive coupling reaction between (R)-1-(1-naphthyl)ethylamine and this compound in the presence of a non-metal boron catalyst and an organosilane reducing agent to yield Cinacalcet []. This approach offers advantages in terms of simplicity, cost-effectiveness, and environmental friendliness compared to traditional methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)








